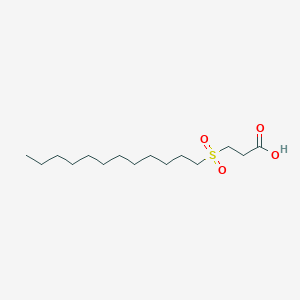
3-(Dodecylsulfonyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylsulfonyl)propanoic acid is an organic compound characterized by a long dodecyl (12-carbon) chain attached to a sulfonyl group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfonyl)propanoic acid typically involves the sulfonation of dodecane followed by the introduction of a propanoic acid group. One common method involves the reaction of dodecane with sulfur trioxide to form dodecyl sulfonic acid, which is then reacted with acrylonitrile to introduce the propanoic acid group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecylsulfonyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form dodecylpropanoic acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Dodecylpropanoic acid.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dodecylsulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 3-(Dodecylsulfonyl)propanoic acid is primarily related to its ability to interact with lipid membranes due to its amphiphilic structure. The dodecyl chain interacts with the hydrophobic regions of lipid bilayers, while the sulfonyl and propanoic acid groups interact with the hydrophilic regions. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form micelles, which are useful in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dodecylsulfonyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
3-(Dodecylsulfonyl)acetic acid: Contains an acetic acid group instead of propanoic acid.
Dodecylbenzenesulfonic acid: Contains a benzene ring instead of a propanoic acid group.
Uniqueness
3-(Dodecylsulfonyl)propanoic acid is unique due to its specific combination of a long dodecyl chain, a sulfonyl group, and a propanoic acid moiety. This unique structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring surfactants or membrane-disrupting agents.
Propriétés
Formule moléculaire |
C15H30O4S |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
3-dodecylsulfonylpropanoic acid |
InChI |
InChI=1S/C15H30O4S/c1-2-3-4-5-6-7-8-9-10-11-13-20(18,19)14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Clé InChI |
BYSJGTIFJVSZIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11964814.png)

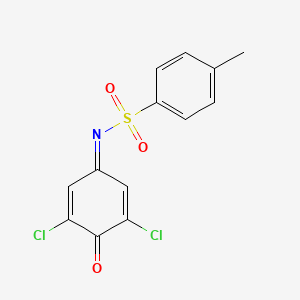

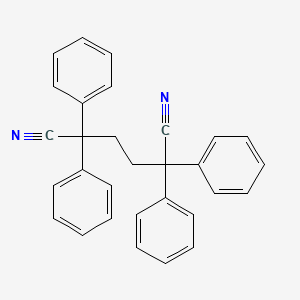
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)

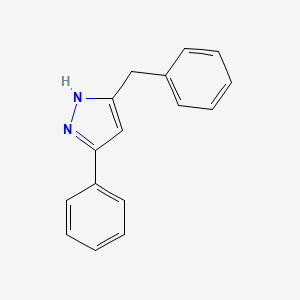
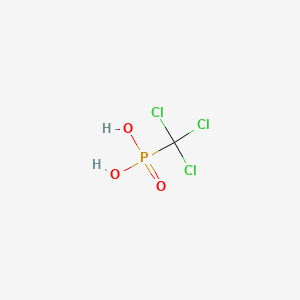

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)
